![molecular formula C18H19N7O2 B2431913 N-(3-([1,2,4]triazolo[1,5-a]pirimidin-6-il)propil)-3-metoxi-2-metil-2H-indazol-6-carboxamida CAS No. 2034615-62-6](/img/structure/B2431913.png)
N-(3-([1,2,4]triazolo[1,5-a]pirimidin-6-il)propil)-3-metoxi-2-metil-2H-indazol-6-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a useful research compound. Its molecular formula is C18H19N7O2 and its molecular weight is 365.397. The purity is usually 95%.
BenchChem offers high-quality N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tienes un análisis exhaustivo de las aplicaciones de investigación científica del compuesto “N-(3-([1,2,4]triazolo[1,5-a]pirimidin-6-il)propil)-3-metoxi-2-metil-2H-indazol-6-carboxamida”, también conocido como “3-metoxi-2-metil-N-(3-{[1,2,4]triazolo[1,5-a]pirimidin-6-il}propil)-2H-indazol-6-carboxamida”.
Tratamiento del cáncer
Este compuesto ha demostrado tener un potencial como inhibidor de CDK2, lo que lo convierte en un objetivo prometedor para la terapia del cáncer. Los inhibidores de CDK2 pueden dirigirse selectivamente a las células tumorales, inhibiendo su crecimiento y proliferación. Los estudios han demostrado que los derivados de compuestos similares exhiben actividades citotóxicas significativas contra varias líneas celulares cancerosas, incluidas MCF-7 (cáncer de mama), HCT-116 (cáncer de colon) y HepG-2 (cáncer de hígado) .
Actividades antiproliferativas
El compuesto ha sido evaluado por sus actividades antiproliferativas contra las células cancerosas humanas. La investigación indica que puede inhibir el crecimiento de las células cancerosas al interferir con la progresión del ciclo celular e inducir la apoptosis. Esto lo convierte en un valioso candidato para el desarrollo de nuevos fármacos anticancerígenos .
Trastornos cardiovasculares
Los compuestos que contienen el andamiaje 1,2,4-triazolo[1,5-a]pirimidina han sido investigados por su potencial para tratar trastornos cardiovasculares. Estos compuestos pueden actuar como inhibidores de enzimas y receptores específicos involucrados en las enfermedades cardiovasculares, ofreciendo una nueva vía para la intervención terapéutica .
Diabetes tipo 2
La investigación también ha explorado el uso de este compuesto en el manejo de la diabetes tipo 2. La capacidad del compuesto para modular ciertas vías biológicas lo convierte en un posible candidato para el desarrollo de fármacos que pueden ayudar a regular los niveles de azúcar en la sangre y mejorar la sensibilidad a la insulina .
Trastornos hiperproliferativos
El compuesto tiene aplicaciones en el tratamiento de trastornos hiperproliferativos, que se caracterizan por la proliferación excesiva de células. Al inhibir enzimas y vías clave involucradas en la proliferación celular, este compuesto puede ayudar a controlar afecciones como la psoriasis y ciertos tipos de cáncer .
Ciencias de los materiales
Más allá de la química medicinal, este compuesto tiene aplicaciones en ciencias de los materiales. Su estructura química única le permite utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad térmica y resistencia mecánica .
Materiales energéticos
Los derivados del compuesto han sido estudiados por su potencial como materiales energéticos. Estos materiales se utilizan en diversas aplicaciones, incluidos propulsores y explosivos, debido a su buena estabilidad térmica y propiedades de insensibilidad .
Metodologías sintéticas
El compuesto también es valioso en el campo de las metodologías sintéticas. Puede sintetizarse utilizando métodos ecológicos, libres de catalizador, en condiciones de microondas, demostrando un amplio alcance de sustratos y una buena tolerancia a los grupos funcionales. Esto lo convierte en un compuesto útil para el desarrollo de nuevas rutas y metodologías sintéticas en química orgánica .
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase and is therefore essential for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 . This results in the disruption of the cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is responsible for the phosphorylation of key components necessary for cell proliferation. This can result in the induction of apoptosis within cells .
Pharmacokinetics
These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to cell cycle arrest and the induction of apoptosis within cells . This can lead to the inhibition of the growth of cancer cells .
Propiedades
IUPAC Name |
3-methoxy-2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]indazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-24-17(27-2)14-6-5-13(8-15(14)23-24)16(26)19-7-3-4-12-9-20-18-21-11-22-25(18)10-12/h5-6,8-11H,3-4,7H2,1-2H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDPNROKPLBTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NCCCC3=CN4C(=NC=N4)N=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
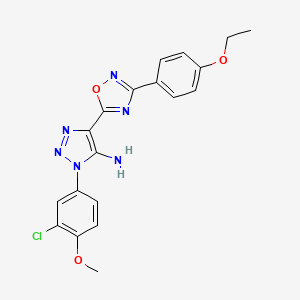
![2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2431832.png)
![7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol](/img/structure/B2431834.png)

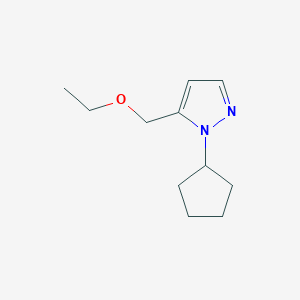

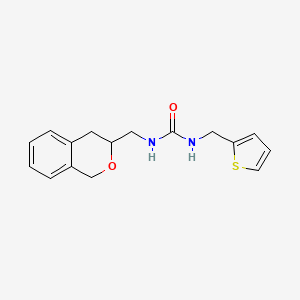
![2-(benzylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2431841.png)

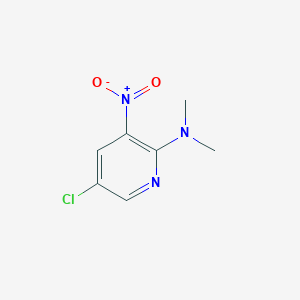

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2431846.png)
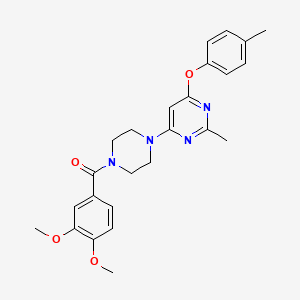
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2431849.png)
